4'-(1,3-Dioxolan-2-YL)-3-methoxybenzophenone
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Overview
Description
The compound “4’-(1,3-Dioxolan-2-YL)-3-methoxybenzophenone” is a benzophenone derivative with a 1,3-dioxolane group and a methoxy group attached. Benzophenones are often used in organic chemistry as photo initiators, fragrances, and pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as “4-(1,3-dioxolan-2-yl)piperidine” are synthesized using various organic chemistry reactions . The synthesis of these types of compounds often involves the reaction of a suitable benzophenone derivative with a 1,3-dioxolane .Molecular Structure Analysis
The molecular structure of this compound would likely include a benzophenone core structure, with a 1,3-dioxolane ring attached at the 4’ position, and a methoxy group attached to the benzene ring .Scientific Research Applications
Asymmetric Synthesis
(Jung, Ho, & Kim, 2000) explored the use of a compound similar to 4'-(1,3-Dioxolan-2-YL)-3-methoxybenzophenone in the asymmetric synthesis of α-hydroxy esters. This study indicates its potential application in chiral auxiliary for asymmetric synthesis.
Analytical Chemistry
(Tarazona, Chisvert, & Salvador, 2013) discusses a method for determining benzophenone-3 and its metabolites in human serum, illustrating its relevance in analytical chemistry and human health studies.
Hydrogen Bond Studies
(Varfolomeev et al., 2010) conducted thermochemical and quantum-chemical studies of methoxyphenols, including compounds structurally related to this compound, for understanding hydrogen bonds in these molecules.
Photochemical Synthesis
(Diaz-Mondejar & Miranda, 1982) investigated the photochemical synthesis involving a similar compound, highlighting its role in photochemical reactions and potential applications in organic synthesis.
Phytochemical Studies
(Uddin et al., 2013) isolated new phenolic compounds related to this compound from plant sources, showing its significance in natural product chemistry and pharmacology.
Synthesis Catalysis
(Li Bin-dong, 2005) focused on synthesizing 2-Hydroxy-4-methoxybenzophenone, a compound related to this compound, using catalysis, indicating its role in industrial chemical synthesis.
Environmental Chemistry
(Negreira et al., 2009) presented a method for determining hydroxylated benzophenone UV absorbers in environmental water samples, underlining the environmental implications of related compounds.
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
[4-(1,3-dioxolan-2-yl)phenyl]-(3-methoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-19-15-4-2-3-14(11-15)16(18)12-5-7-13(8-6-12)17-20-9-10-21-17/h2-8,11,17H,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIPTKDMCNNNBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)C3OCCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645099 |
Source
|
Record name | [4-(1,3-Dioxolan-2-yl)phenyl](3-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-88-1 |
Source
|
Record name | [4-(1,3-Dioxolan-2-yl)phenyl](3-methoxyphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898759-88-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(1,3-Dioxolan-2-yl)phenyl](3-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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